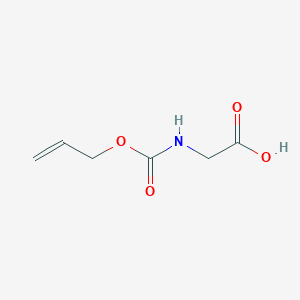

Allyloxycarbonylaminoacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(prop-2-enoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-2-3-11-6(10)7-4-5(8)9/h2H,1,3-4H2,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUQQBSUOAMEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474881 | |

| Record name | N-allyloxycarbonyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90711-56-1 | |

| Record name | N-allyloxycarbonyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(allyloxy)carbonyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Alloc-Gly-OH in Peptide Synthesis

An In-depth Technical Guide to the Synthesis and Characterization of Allyloxycarbonylaminoacetic Acid (Alloc-Gly-OH)

This compound, commonly referred to as Alloc-Gly-OH, is a pivotal building block in modern peptide chemistry. As the simplest amino acid, glycine, protected at its N-terminus with the allyloxycarbonyl (Alloc) group, it serves as a crucial component in the synthesis of complex peptides and peptidomimetics. The strategic importance of the Alloc group lies in its unique deprotection chemistry, which is orthogonal to the widely used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies.[1][2] This orthogonality allows for the selective unmasking of the amine functionality, enabling site-specific modifications such as chain branching, cyclization, or the attachment of reporter groups without disturbing other protected sites on the peptide backbone.[3][4]

The Alloc group is introduced via the reaction of an amine with allyl chloroformate or a related reagent.[1] Its removal is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[1][5][6] This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Alloc-Gly-OH, offering researchers and drug development professionals a practical and scientifically grounded resource.

Synthesis of this compound

Principle of Synthesis: The Schotten-Baumann Reaction

The synthesis of Alloc-Gly-OH is efficiently achieved through the N-acylation of glycine. The most common and reliable method employs the Schotten-Baumann reaction conditions, where an amino acid is treated with an acylating agent (in this case, allyl chloroformate) in a biphasic system or in an aqueous solution with a base.[7]

The causality behind this experimental choice is rooted in the mechanism:

-

Activation of the Amine: The reaction is conducted in the presence of a base (e.g., sodium hydroxide or sodium carbonate). The base deprotonates the amino group of glycine, increasing its nucleophilicity and making it more reactive towards the electrophilic carbonyl carbon of allyl chloroformate.

-

Nucleophilic Acyl Substitution: The activated amino group attacks the allyl chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the stable carbamate linkage of the Alloc group.

-

Control of pH: Maintaining a basic pH is critical. It not only activates the glycine but also neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution at each step ensures the integrity of the final product.

Materials:

-

Glycine (reagent grade)[8]

-

Allyl chloroformate (≥97% purity)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Dioxane or Tetrahydrofuran (THF) (optional, as a co-solvent)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq) in a 1M NaOH solution (2.0 eq) in water at 0 °C (ice bath). The volume of water should be sufficient to fully dissolve the glycine.

-

Addition of Allyl Chloroformate: While vigorously stirring the chilled glycine solution, add allyl chloroformate (1.1 eq) dropwise over 30-45 minutes. It is crucial to maintain the temperature at 0-5 °C and the pH above 8 throughout the addition. The pH can be monitored with pH paper and adjusted by adding more 1M NaOH if necessary.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Work-up - Extraction: Transfer the reaction mixture to a separatory funnel and wash with a non-polar solvent like hexane or ether to remove any unreacted allyl chloroformate. Acidify the aqueous layer to a pH of approximately 2 with 1M HCl or concentrated HCl at 0 °C. The product, Alloc-Gly-OH, should precipitate as a white solid or an oil.

-

Work-up - Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification - Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or water, to yield pure Alloc-Gly-OH as a white crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Alloc-Gly-OH.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₄ | [9][10] |

| Molecular Weight | 159.14 g/mol | [10] |

| Appearance | White solid | |

| Purity | ≥98% (typically after crystallization) | |

| Storage Conditions | 2-8°C, sealed in a dry environment |

Spectroscopic Analysis

The following data represent the expected spectroscopic signatures for Alloc-Gly-OH.

-

¹H NMR Spectroscopy (Nuclear Magnetic Resonance):

-

δ ~10-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid (C⁶-O-H ). Its chemical shift can be variable and it may exchange with D₂O.

-

δ ~5.9 ppm (m, 1H): A multiplet representing the vinyl proton (-CH =CH₂) of the allyl group (C²-H ).

-

δ ~5.2-5.4 ppm (m, 2H): Two distinct multiplets for the terminal vinyl protons (-CH=CH₂ ) of the allyl group (C¹-H₂ ).

-

δ ~4.6 ppm (d, 2H): A doublet for the methylene protons adjacent to the carbamate oxygen (-O-CH₂ -CH=), part of the allyl group (C³-H₂ ).

-

δ ~3.9 ppm (d, 2H): A doublet corresponding to the methylene protons of the glycine backbone (-NH-CH₂ -COOH) (C⁵-H₂ ).

-

δ ~5.0 ppm (t, 1H): A triplet for the amide proton (-NH -CH₂-).

-

-

¹³C NMR Spectroscopy:

-

δ ~172-175 ppm: Carbonyl carbon of the carboxylic acid (C⁶ =O).[11]

-

δ ~156-158 ppm: Carbonyl carbon of the carbamate (C⁴ =O).

-

δ ~132-134 ppm: Vinyl carbon of the allyl group (-C H=CH₂) (C² ).

-

δ ~117-119 ppm: Terminal vinyl carbon of the allyl group (-CH=C H₂) (C¹ ).

-

δ ~65-67 ppm: Methylene carbon adjacent to the carbamate oxygen (-O-C H₂-CH=) (C³ ).

-

δ ~42-44 ppm: Methylene carbon of the glycine backbone (-NH-C H₂-COOH) (C⁵ ).[12]

-

-

Infrared (IR) Spectroscopy:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.[13]

-

~3300 cm⁻¹: N-H stretch of the carbamate.

-

~1740-1760 cm⁻¹ (strong): C=O stretch of the carbamate carbonyl.

-

~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.[13]

-

~1645 cm⁻¹: C=C stretch of the allyl group.

-

~1520-1540 cm⁻¹: N-H bend (amide II band).

-

~1200-1300 cm⁻¹: C-O stretch of the carboxylic acid and carbamate.[13]

-

-

Mass Spectrometry (MS):

Applications in Peptide Synthesis: The Role of the Alloc Group

The primary application of Alloc-Gly-OH is in solid-phase peptide synthesis (SPPS). The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for Boc removal and cleavage from many resins (e.g., trifluoroacetic acid).[2] This makes it an ideal orthogonal protecting group for the side chains of amino acids like lysine or ornithine, or for the N-terminus when specific on-resin modifications are required.

The deprotection of the Alloc group is a key step that unlocks its utility.

The deprotection is a catalytic cycle involving a palladium(0) complex.[1][4] The Pd(0) undergoes oxidative addition to the allyl group, forming a π-allyl-palladium(II) complex. This releases the carbamate, which spontaneously decarboxylates to liberate the free amine and carbon dioxide. A nucleophilic scavenger, such as phenylsilane or morpholine, is required to react with the allyl group on the palladium complex, regenerating the Pd(0) catalyst and allowing the cycle to continue.[4][5]

Conclusion

This compound is more than just a protected amino acid; it is a tool for strategic peptide design. Its synthesis via the robust Schotten-Baumann reaction is straightforward and scalable. The well-defined spectroscopic characteristics presented in this guide provide a reliable framework for its quality control. By understanding the principles behind its synthesis, characterization, and deprotection, researchers can confidently and effectively leverage Alloc-Gly-OH to advance their projects in drug discovery and chemical biology.

References

-

Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters - ACS Publications. [Link]

-

Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Novel method for the synthesis of urea backbone cyclic peptides using new Alloc-protected glycine building units. PubMed. [Link]

-

N-[(allyloxy)carbonyl]glycine (C6H9NO4). PubChemLite. [Link]

-

1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. PubMed. [Link]

-

N-[(allyloxy)carbonyl]glycine | C6H9NO4 | CID 11964402. PubChem. [Link]

-

glycine. Organic Syntheses Procedure. [Link]

-

Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. [Link]

-

Figure 2. FTIR spectra of the poly(N-maleoyl glycine-co-acrylic acid)... ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

-

Alloc Protecting Group Removal Protocol. Pritzker School of Molecular Engineering, University of Chicago. [Link]

-

Synthesis of N-Allyloxycarbonyl 3,5-Dihydroxyphenylglycine via Photochemical Wolff Rearrangement—Nucleophilic Addition Sequence in a Micro-Flow Reactor. Semantic Scholar. [Link]

- Process for synthesis of N-acetylglycine.

-

13C NMR AS Values for 13Cα-H and 13Cα-D Groups in Glycine and Alanine a RQC of HDO vs RDC of 13CαH AS of HDO vs AS of 13CαD. ResearchGate. [Link]

-

A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

-

Glycine at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. PubMed. [Link]

-

Glycine. NIST WebBook. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Human Metabolome Database. [Link]

-

Variable temperature NMR characterization of a-glycine. Solid State Nuclear Magnetic Resonance. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. biosynth.com [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 7. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. PubChemLite - N-[(allyloxy)carbonyl]glycine (C6H9NO4) [pubchemlite.lcsb.uni.lu]

- 10. N-[(allyloxy)carbonyl]glycine | C6H9NO4 | CID 11964402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. bmse000089 Glycine at BMRB [bmrb.io]

- 13. chem.libretexts.org [chem.libretexts.org]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Physical and Chemical Properties of N-Alloc-Glycine

In the landscape of modern peptide synthesis and drug development, the strategic use of protecting groups is paramount. It is not merely a matter of masking a reactive site, but a nuanced decision that impacts yield, purity, and the overall feasibility of a synthetic route. Among the arsenal of amine-protecting groups, the allyloxycarbonyl (Alloc) group stands out for its unique deprotection chemistry, offering an orthogonal handle in complex synthetic strategies.

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of N-Alloc-glycine, a fundamental building block. We will explore not just what its properties are, but why these properties are relevant in a laboratory setting. The causality behind experimental choices—from solvent selection in a reaction to the interpretation of spectroscopic data—is emphasized. Every protocol is presented as a self-validating system, grounded in established chemical principles. By synthesizing technical data with field-proven insights, this document aims to be an authoritative and practical resource for harnessing the full potential of N-Alloc-glycine.

Molecular Identity and Core Physicochemical Properties

N-Alloc-glycine, systematically named 2-((allyloxy)carbonylamino)acetic acid, is the simplest amino acid, glycine, with its amino group protected by an allyloxycarbonyl moiety. This modification imparts specific chemical characteristics that are instrumental in its primary application: solid-phase peptide synthesis (SPPS).

Structural and Molecular Data

The Alloc group is introduced to the nitrogen atom of glycine, rendering it stable to the basic conditions used for Fmoc-group removal, a cornerstone of modern SPPS. This orthogonality is the primary reason for its utility.

| Property | Value | Source |

| IUPAC Name | 2-(prop-2-enoxycarbonylamino)acetic acid | [1] |

| Synonyms | Alloc-Gly-OH, N-[(Allyloxy)carbonyl]glycine | [1] |

| Molecular Formula | C₆H₉NO₄ | [1] |

| Molecular Weight | 159.14 g/mol | [1] |

| CAS Number | 90711-56-1 | [1] |

| SMILES | C=CCOC(=O)NCC(=O)O | [1] |

Physical Properties

While extensive experimental data for the physical properties of Alloc-glycine is not as widely published as for its parent amino acid, we can infer certain characteristics and present known data. For context, key properties of the parent compound, glycine, are included.

| Property | Alloc-Glycine | Glycine (for comparison) | Source (Glycine) |

| Appearance | White crystalline solid (typical) | White crystalline solid | [2] |

| Melting Point | Data not readily available | 233 °C (decomposition) | [2][3] |

| Solubility | Soluble in many organic solvents (e.g., DMF, DCM). Solubility in water is lower than glycine due to the hydrophobic Alloc group. | Highly soluble in water (~25 g/100 mL at 25 °C); sparingly soluble in ethanol. | [3][4] |

| pKa | Carboxylic acid pKa is expected to be in the typical range of 2-3, similar to other N-protected amino acids. | pKa₁ (carboxyl) = 2.34; pKa₂ (amino) = 9.60 | [3] |

The introduction of the allyl and carbonyl functions in the Alloc group increases the molecule's non-polar character compared to the zwitterionic glycine, leading to enhanced solubility in organic solvents commonly used in synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[5]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of Alloc-glycine is critical before its use in synthesis. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most direct method for structural confirmation. The spectrum will exhibit characteristic signals for the allyl group protons, the glycine α-protons, and the N-H proton.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

Allyl CH=CH₂: ~5.8-6.0 ppm (multiplet, 1H)

-

Allyl CH=CH₂: ~5.2-5.4 ppm (multiplet, 2H)

-

Allyl O-CH₂: ~4.5-4.6 ppm (doublet, 2H)

-

Glycine α-CH₂: ~3.8-4.0 ppm (doublet, 2H)

-

Amide N-H: ~5.0-7.0 ppm (broad singlet or triplet, 1H, variable)

-

Carboxylic Acid O-H: >10 ppm (very broad singlet, 1H, may not be observed)

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Key IR Absorption Bands (cm⁻¹):

-

O-H Stretch (Carboxylic Acid): 2500-3300 (broad)

-

N-H Stretch (Amide): 3200-3400

-

C=O Stretch (Urethane/Carbamate): ~1715-1730

-

C=O Stretch (Carboxylic Acid): ~1700-1720

-

N-H Bend (Amide II): ~1520-1550

-

C=C Stretch (Allyl): ~1645

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would typically observe the [M-H]⁻ ion in negative mode or the [M+H]⁺ or [M+Na]⁺ ions in positive mode.

-

Calculated Exact Mass: 159.0532 g/mol

-

Expected ESI-Negative Ion [M-H]⁻: m/z 158.0458

-

Expected ESI-Positive Ion [M+H]⁺: m/z 160.0604

Chemical Properties and Reactivity

The chemical behavior of Alloc-glycine is dominated by three features: the carboxylic acid, the Alloc-protected amine, and the terminal double bond of the allyl group.

Acidity and Basicity

The molecule is acidic due to the carboxylic acid group. It will react with bases to form a carboxylate salt. The nitrogen atom is non-basic due to the electron-withdrawing effect of the adjacent carbonyl group in the carbamate linkage.

Stability

Alloc-glycine is stable under standard storage conditions (cool, dry). It is notably stable to:

-

Piperidine: The 20% piperidine in DMF solution used for Fmoc deprotection in SPPS does not cleave the Alloc group.[5] This orthogonality is the cornerstone of its utility.

-

Trifluoroacetic Acid (TFA): It is stable to the moderate acidic conditions of TFA cocktails used for cleavage from many resins and removal of acid-labile side-chain protecting groups (e.g., Boc, Trt).

The Alloc Group Deprotection: A Key Transformation

The selective removal of the Alloc group is its most important chemical reaction in the context of synthesis. This is typically achieved via palladium(0)-catalyzed allylic substitution.

The reaction proceeds through the formation of a π-allyl palladium complex. A nucleophilic scavenger intercepts the allyl group, releasing the free amine and regenerating the Pd(0) catalyst.

Caption: Palladium(0)-catalyzed removal of the Alloc protecting group.

This reaction is highly efficient and occurs under mild, neutral conditions, preserving other sensitive functional groups in the peptide chain.

Experimental Protocols

The following protocols are provided as a guide for the practicing scientist. Adherence to standard laboratory safety practices is mandatory.

Protocol: On-Resin Alloc Group Deprotection

This protocol describes the removal of the Alloc group from a resin-bound peptide during SPPS. The causality for this specific reagent choice is high efficiency and mild reaction conditions. Phenylsilane is an effective and commonly used scavenger.

Materials:

-

Alloc-protected peptide on resin (e.g., 0.1 mmol scale)

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), anhydrous, peptide synthesis grade

-

Dimethylformamide (DMF), peptide synthesis grade

-

Fritted reaction vessel

-

Inert gas supply (Nitrogen or Argon)

Methodology:

-

Resin Swelling: Swell the peptide-resin in anhydrous DCM (approx. 10 mL/g resin) for 30 minutes in the reaction vessel. Drain the DCM.

-

Reagent Preparation: In a separate vial, prepare the deprotection solution under an inert atmosphere. For a 0.1 mmol synthesis, dissolve Pd(PPh₃)₄ (23 mg, 0.02 mmol, 0.2 eq) in anhydrous DCM (5 mL). Add phenylsilane (245 µL, 2.0 mmol, 20 eq).

-

Scientist's Note: The palladium catalyst is air-sensitive and should be handled quickly. Using anhydrous solvent is critical to prevent catalyst degradation. A significant excess of the scavenger is used to drive the reaction to completion.

-

-

Deprotection Reaction: Add the freshly prepared deprotection solution to the swollen resin. Stopper the vessel and agitate gently (e.g., on a vortexer or shaker) at room temperature for 2 hours. The solution may turn from yellow to a darker color.

-

Washing: Drain the reaction solution. Wash the resin extensively to remove all traces of the catalyst and scavenger. A typical wash cycle is:

-

DCM (3 x 10 mL)

-

DMF (3 x 10 mL)

-

DCM (3 x 10 mL)

-

-

Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection before proceeding with the next coupling step.

Protocol: General Characterization by ¹H NMR

This protocol outlines the steps for obtaining a standard ¹H NMR spectrum.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Alloc-glycine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire a standard 1D proton spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds, with a relaxation delay of 1-5 seconds. Co-adding 8 to 16 scans is usually sufficient to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

-

Analysis: Integrate the signals to determine the relative ratios of the protons. Assign the chemical shifts based on known values and coupling patterns to confirm the structure.

Application in Drug Development and Research

The primary role of Alloc-glycine is as a versatile building block in the synthesis of complex peptides.[6] Its orthogonality to Fmoc and Boc strategies allows for site-specific modifications.

Caption: Workflow for site-specific peptide modification using Alloc-glycine.

Key Applications:

-

Synthesis of Branched Peptides: The lysine side chain can be deprotected on-resin to allow for the synthesis of a second peptide chain.[7]

-

Peptide Cyclization: Used to introduce handles for head-to-tail or side-chain-to-side-chain cyclization.[6]

-

Attachment of Payloads: The deprotected amine is a convenient point for conjugating drugs, imaging agents, or other moieties to a peptide scaffold.

Safety and Handling

As a laboratory chemical, N-Alloc-glycine must be handled with appropriate care.

-

Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Hurevich, M., Tal-Gan, Y., Klein, S., Barda, Y., Levitzki, A., & Gilon, C. (2010). Novel method for the synthesis of urea backbone cyclic peptides using new Alloc-protected glycine building units. Journal of Peptide Science, 16(4), 178-185. Retrieved from [Link]

-

Pore, S. K., & Al-Harrasi, A. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 24(49), 9039–9044. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[(allyloxy)carbonyl]glycine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Glycine. Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glycine. PubChem Compound Database. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

Sources

- 1. N-[(allyloxy)carbonyl]glycine | C6H9NO4 | CID 11964402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycine - Wikipedia [en.wikipedia.org]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. rsc.org [rsc.org]

- 6. Novel method for the synthesis of urea backbone cyclic peptides using new Alloc-protected glycine building units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The Allyloxycarbonyl (Alloc) Protecting Group: A Mechanistic and Practical Guide for Advanced Synthesis

Abstract

The allyloxycarbonyl (Alloc) protecting group has emerged as an indispensable tool in contemporary organic synthesis, prized for its unique deprotection mechanism that offers exceptional orthogonality to other widely used protecting groups. This guide provides a comprehensive exploration of the Alloc group, delving into the intricacies of its palladium-catalyzed cleavage mechanism, offering detailed, field-proven experimental protocols, and addressing common challenges encountered in its application. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, aiming to facilitate the strategic and successful implementation of the Alloc protecting group in the synthesis of complex molecules, including peptides and natural products.

Introduction: The Strategic Advantage of the Alloc Group

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and selectively removable under mild conditions that leave other functional groups intact. The allyloxycarbonyl (Alloc) group, a carbamate-based protecting group for amines, alcohols, and thiols, excels in meeting these criteria.[1]

The defining feature of the Alloc group is its unique deprotection strategy, which relies on a palladium(0)-catalyzed allylic cleavage.[1] This mechanism provides the Alloc group with orthogonality to acid-labile groups such as tert-butoxycarbonyl (Boc) and base-labile groups like fluorenylmethyloxycarbonyl (Fmoc).[1] This orthogonality is crucial for the synthesis of complex molecules requiring the sequential unmasking of different functional groups, such as in solid-phase peptide synthesis (SPPS) for the creation of branched or cyclic peptides.[1]

The Core Mechanism: A Palladium-Catalyzed Cascade

The removal of the Alloc group is a catalytic cycle initiated by a palladium(0) species, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1] The process can be dissected into three key steps:

-

Oxidative Addition: The catalytically active Pd(0) complex coordinates to the alkene of the allyl group and undergoes oxidative addition to form a η³-π-allyl palladium(II) complex. This step results in the cleavage of the C-O bond of the carbamate.

-

Decarboxylation: The resulting carbamate anion is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.

-

Reductive Elimination & Catalyst Regeneration: A nucleophilic "scavenger" attacks the π-allyl palladium(II) complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.

The presence of a suitable scavenger is critical to prevent the liberated amine from acting as a nucleophile and undergoing N-allylation, a common side reaction.[2]

Caption: Figure 1: Catalytic cycle of Alloc deprotection.

The Critical Role of the Allyl Scavenger

The choice and concentration of the allyl scavenger are paramount for a successful deprotection reaction. An inadequate scavenger can lead to slow regeneration of the Pd(0) catalyst and an increased likelihood of side reactions.[1] Various nucleophiles and hydride donors have been employed as scavengers.

Commonly Used Allyl Scavengers:

-

Hydride Donors: Phenylsilane (PhSiH₃) is a widely used and effective scavenger that acts as a hydride donor, reducing the allyl group to propene.[2][3] Other silanes and formic acid have also been utilized.[2]

-

Nucleophilic Amines: Morpholine and dimethylamine-borane complex (Me₂NH·BH₃) are effective nucleophilic scavengers.[2][4] Notably, for the deprotection of secondary amines, Me₂NH·BH₃ has been shown to be superior to morpholine or PhSiH₃, leading to quantitative removal of the Alloc group without N-allylation.[4][5]

-

Carbon Nucleophiles: Soft carbon nucleophiles like dimedone and barbituric acid can also be used to trap the allyl group.[2]

| Scavenger | Type | Typical Substrates | Key Advantages | Considerations |

| Phenylsilane (PhSiH₃) | Hydride Donor | Primary & Secondary Amines | Efficient, minimizes N-allylation.[3] | |

| Dimethylamine-borane (Me₂NH·BH₃) | Nucleophilic Amine | Secondary Amines | Superior for secondary amines, quantitative removal.[4][5] | |

| Morpholine | Nucleophilic Amine | General | Effective, but can be less efficient than other options.[4] | Can be inferior to Me₂NH·BH₃ for secondary amines.[4] |

| Dimedone | Carbon Nucleophile | General | Mild conditions.[2] |

Table 1: Comparison of Common Allyl Scavengers for Alloc Deprotection.

Experimental Protocols: A Practical Guide

The successful implementation of the Alloc protecting group strategy relies on robust and reproducible experimental procedures for both its introduction and removal.

Protection of a Primary Amine with Allyl Chloroformate

This protocol provides a general method for the protection of a primary amine.

Reagents and Materials:

-

Primary amine (1.0 equiv)

-

Allyl chloroformate (1.1 - 1.5 equiv)

-

Base (e.g., pyridine, triethylamine, or NaHCO₃) (1.5 - 2.0 equiv)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

-

Dissolve the primary amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base to the solution and stir for 10-15 minutes.

-

Slowly add allyl chloroformate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

-

Purify the product by column chromatography if necessary.[2]

Deprotection of an Alloc-Protected Amine on Solid Phase (SPPS)

This protocol is a standard procedure for Alloc deprotection in the context of solid-phase peptide synthesis.[3]

Reagents and Materials:

-

Alloc-protected peptide-resin (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.2 equiv)

-

Phenylsilane (PhSiH₃) (10 - 20 equiv)

-

Anhydrous DCM or DMF

-

Washing solvents (DCM, DMF, Methanol)

Procedure:

-

Swell the Alloc-protected peptide-resin in the reaction solvent (e.g., DCM) for 30 minutes in a peptide synthesis vessel.[1]

-

Drain the solvent.

-

Prepare a deprotection solution by dissolving Pd(PPh₃)₄ and PhSiH₃ in the reaction solvent.

-

Add the deprotection solution to the resin.

-

Gently agitate the resin mixture at room temperature for 30-60 minutes.[1] Monitor the reaction by taking a small sample of the resin for analysis (e.g., by cleaving a small portion and analyzing by LC-MS).

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3x), Methanol (1x), DCM (3x), Methanol (1x), and finally DCM (3x).[3]

-

For complete deprotection, it is often advisable to repeat the deprotection cycle (steps 3-7).[3]

Caption: Figure 2: Experimental workflow for Alloc deprotection in SPPS.

Troubleshooting and Field-Proven Insights

While the Alloc deprotection is generally robust, several challenges can arise. Understanding these potential pitfalls and their solutions is key to successful implementation.

Common Issues and Solutions:

-

Incomplete Deprotection:

-

Cause: Insufficient catalyst, inactive catalyst (due to oxidation), or steric hindrance from the substrate.[1]

-

Solution: Increase the amount of catalyst, use fresh catalyst, or extend the reaction time. For sterically hindered substrates, performing two shorter deprotection cycles is often more effective than one long cycle.[1]

-

-

N-allylation Side Reaction:

-

Palladium Contamination of the Final Product:

-

Racemization:

-

Cause: While generally low, racemization can be a concern, especially in peptide synthesis.

-

Solution: Careful control of reaction conditions and the use of appropriate coupling reagents in subsequent steps can minimize this side reaction. Recent studies on one-pot Alloc removal and coupling have shown negligible racemization.

-

Emerging Trends: Metal-Free Alloc Deprotection

While palladium-catalyzed deprotection is the standard, concerns about metal contamination and the air-sensitivity of some catalysts have driven the development of metal-free alternatives. One promising approach involves the use of iodine and water in an environmentally friendly solvent system.[6] This method proceeds via an iodocyclization mechanism and has been successfully applied in a one-pot deprotection-coupling strategy in SPPS.[6]

Conclusion

The Allyloxycarbonyl protecting group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its palladium-catalyzed deprotection mechanism provides a high degree of orthogonality, enabling the synthesis of complex and sensitive molecules. By understanding the nuances of the deprotection mechanism, carefully selecting the appropriate scavenger, and adhering to optimized experimental protocols, researchers can effectively leverage the Alloc group to achieve their synthetic goals. The ongoing development of metal-free alternatives further expands the applicability and sustainability of this important protecting group strategy.

References

- Kinetic analysis of Alloc removal from different peptide sequences. (2025). BenchChem.

-

Fernández-Forner, D., Casals, G., Navarro, E., Ryder, H., & Albericio, F. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Letters, 42(27), 4471–4474. [Link]

-

Pawlas, J., & Lindgren, A. (2024). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]

- Alloc Protecting Group Removal Protocol. (n.d.). CDN.

-

Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). ResearchGate. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

Sources

CAS number for N-Allyloxycarbonylglycine

An In-depth Technical Guide to N-Allyloxycarbonylglycine (Alloc-Gly-OH)

Abstract

N-Allyloxycarbonylglycine, commonly abbreviated as Alloc-Gly-OH, is a pivotal reagent in modern organic and medicinal chemistry. Its significance is rooted in the utility of the allyloxycarbonyl (Alloc) protecting group, which offers a unique orthogonality that is indispensable in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). The Alloc group's stability to common acidic and basic conditions used for cleaving other prominent protecting groups, combined with its selective removal under mild, palladium-catalyzed or metal-free conditions, provides chemists with a critical tool for strategic synthesis design. This guide offers a comprehensive exploration of Alloc-Gly-OH, detailing its chemical properties, synthesis, and core applications. It provides field-proven experimental protocols for the strategic removal of the Alloc group, explains the causality behind methodological choices, and visualizes key chemical processes, serving as an essential resource for researchers, scientists, and drug development professionals.

Part 1: Chemical Identity and Core Properties

A precise understanding of a reagent's identity and physical characteristics is fundamental to its effective application.

Primary Identifier:

Nomenclature and Structure:

-

IUPAC Name: 2-(prop-2-enoxycarbonylamino)acetic acid[1]

-

Common Synonyms: N-[(Allyloxy)carbonyl]glycine, Alloc-Gly-OH

-

Molecular Formula: C₆H₉NO₄[1]

-

InChI Key: ZNUQQBSUOAMEBA-UHFFFAOYSA-N[1]

Caption: Chemical Structure of N-Allyloxycarbonylglycine.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of Alloc-Gly-OH, which are critical for experimental design, including solubility tests and molar calculations.

| Property | Value | Source |

| Molecular Weight | 159.14 g/mol | [1][2] |

| Monoisotopic Mass | 159.05315777 Da | [1] |

| Physical Form | Solid | |

| Melting Point | 40 °C | [2] |

| Boiling Point | 324.2 °C (Predicted) | [2] |

| XlogP | 0.2 (Predicted) | [3] |

| Storage Temperature | 2-8°C, Sealed in dry |

Part 2: The Alloc Group: A Cornerstone of Orthogonal Synthesis Strategy

The power of N-Allyloxycarbonylglycine lies in the unique chemical behavior of the Alloc protecting group. In the complex assembly of peptides or other macromolecules, protecting groups are used to temporarily mask reactive functional groups to prevent unwanted side reactions.[4] An orthogonal protection strategy is one where different classes of protecting groups can be removed in any order, in the presence of each other, because their cleavage conditions are mutually exclusive.[4]

The Alloc group is a key player in this strategy. It is highly stable to the reagents used to remove the two most common Nα-protecting groups in SPPS:

-

Piperidine: A base used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group.[5]

-

Trifluoroacetic Acid (TFA): A strong acid used to remove the Boc (tert-butoxycarbonyl) group.[5][6]

This three-way orthogonality (Fmoc/Boc/Alloc) allows for sophisticated synthetic routes, such as on-resin cyclization or side-chain modifications, which are critical in drug development.[5][7]

Caption: Orthogonality of Fmoc, Boc, and Alloc protecting groups.

Part 3: Synthesis of N-Allyloxycarbonylglycine

N-Allyloxycarbonylglycine is typically synthesized via a straightforward nucleophilic substitution reaction. The process involves the acylation of the amino group of glycine with allyl chloroformate.

Causality of Experimental Choices:

-

Reagents: Glycine serves as the amino acid backbone. Allyl chloroformate is the "donor" of the Alloc group.

-

Base: A base, such as sodium carbonate or sodium hydroxide, is essential. It serves two purposes: first, to deprotonate the amino group of glycine, making it a more potent nucleophile, and second, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

-

Solvent: A biphasic system (e.g., water and an organic solvent) or an aqueous solution is commonly used to dissolve the reactants.

Caption: General workflow for the synthesis of Alloc-Gly-OH.

Part 4: Core Applications in Peptide Synthesis

The orthogonality of the Alloc group makes Alloc-Gly-OH and other Alloc-protected amino acids invaluable for synthesizing complex peptides that are otherwise difficult to access.

-

On-Resin Synthesis of Cyclic Peptides: A linear peptide can be assembled on a solid support using Fmoc-SPPS. An amino acid with an Alloc-protected side chain (like Fmoc-Lys(Alloc)-OH) and another with a removable side-chain ester (like Fmoc-Asp(OAll)-OH) can be incorporated. After assembling the linear chain, both Alloc and OAll groups are selectively removed on-resin using a palladium catalyst.[5] The now-free side-chain amine and carboxylic acid can be coupled to form a cyclic peptide while it is still attached to the resin.

-

Synthesis of Branched and Modified Peptides: The Alloc group is frequently used to protect the ε-amino group of lysine (i.e., Fmoc-Lys(Alloc)-OH).[8] After the main peptide backbone is synthesized, the Alloc group can be removed, exposing the lysine's side-chain amine.[9] This free amine can then be used as an anchor point to grow a second peptide chain (creating a branched peptide) or to attach other molecules like fluorophores, biotin tags, or drug conjugates.[9]

-

Improving Synthesis of Difficult Sequences: In some cases, the temporary protection of a specific backbone amine can prevent aggregation and improve the purity of notoriously difficult-to-synthesize peptide sequences, such as those rich in glycine.[10]

Part 5: Experimental Protocol: Deprotection of the Alloc Group

The selective cleavage of the Alloc group is its most critical feature. The most established method relies on palladium(0) catalysis, a process known as the Tsuji-Trost reaction.[9][11]

Protocol: Palladium(0)-Catalyzed Alloc Deprotection on Solid Support

This protocol is a self-validating system; its success is predicated on the complete removal of the Alloc group, which can be monitored, and the preservation of all other acid- and base-labile protecting groups.

-

Objective: To selectively remove the Alloc protecting group from a peptide synthesized on a solid support while leaving Boc and other acid-labile groups intact.

-

Reagents & Materials:

-

Alloc-protected peptide on resin (1.0 equiv)

-

Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.2 equiv)

-

Allyl Scavenger: Phenylsilane (PhSiH₃) (20 equiv) or Dimedone.

-

Anhydrous, degassed solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Inert gas supply (Argon or Nitrogen)

-

Standard peptide synthesis reaction vessel

-

-

Step-by-Step Methodology:

-

Resin Preparation: Swell the Alloc-protected peptide-resin in the chosen anhydrous solvent (e.g., DCM) for 20-30 minutes under an inert atmosphere.

-

Reagent Preparation: In a separate vial, dissolve the palladium catalyst (Pd(PPh₃)₄) and the scavenger (Phenylsilane) in the anhydrous solvent. The solution should be freshly prepared.

-

Deprotection Reaction: Add the catalyst/scavenger solution to the swollen resin. Gently agitate the mixture at room temperature.

-

Monitoring: The reaction is typically complete within 1-2 hours.[9] Progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS.

-

Washing: After completion, drain the reaction mixture and thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DCM and methanol before drying.

-

-

Metal-Free Alternative: Recent advancements have led to metal-free deprotection methods, such as using iodine and water in an environmentally benign solvent, which proceeds via an iodocyclization mechanism.[12] This approach avoids palladium contamination, a crucial consideration in pharmaceutical development.

Mechanism of Palladium-Catalyzed Deprotection

Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection.

Part 6: Safety, Handling, and Storage

As a laboratory reagent, N-Allyloxycarbonylglycine must be handled with appropriate care.

-

Hazard Identification: According to GHS classifications, this compound is associated with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Use in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a dry, cool place, typically between 2°C and 8°C, to ensure long-term stability.

-

Conclusion

N-Allyloxycarbonylglycine (CAS: 90711-56-1) is more than a simple amino acid derivative; it is an enabling tool for advanced chemical synthesis. The robust stability of the Alloc group to standard peptide synthesis conditions, coupled with its highly selective and mild removal, grants chemists the strategic flexibility required to build complex molecular architectures. From facilitating the on-resin cyclization of peptides to creating precisely modified biologics for drug discovery, the applications of Alloc-Gly-OH and its counterparts continue to expand. A thorough understanding of its properties, the causality of its reaction mechanisms, and validated protocols for its use are essential for any scientist working at the forefront of peptide and medicinal chemistry.

References

-

N-[(allyloxy)carbonyl]glycine | C6H9NO4 | CID 11964402. PubChem, National Center for Biotechnology Information. [Link]

-

Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, ACS Publications. [Link]

-

A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central, National Institutes of Health. [Link]

-

Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

-

N-[(allyloxy)carbonyl]glycine (C6H9NO4). PubChemLite. [Link]

Sources

- 1. N-[(allyloxy)carbonyl]glycine | C6H9NO4 | CID 11964402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. PubChemLite - N-[(allyloxy)carbonyl]glycine (C6H9NO4) [pubchemlite.lcsb.uni.lu]

- 4. biosynth.com [biosynth.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. total-synthesis.com [total-synthesis.com]

- 12. pubs.acs.org [pubs.acs.org]

The Genesis of Orthogonal Synthesis: An In-depth Technical Guide to the Early Developments of Allyl-Based Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selectivity

In the intricate tapestry of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategic necessity gave rise to the concept of "protecting groups," temporary modifications that act as chemical chaperones, guiding a molecule through a synthetic sequence unscathed until their specific function is required.[1] The ideal protecting group is easily introduced, stable to a wide range of reaction conditions, and, crucially, can be removed selectively in high yield under mild conditions that leave the rest of the molecule untouched.

This guide delves into the foundational and early developmental stages of one of the most versatile families of protecting groups: those based on the allyl moiety. The allyl group, and its carbamate counterpart, the allyloxycarbonyl (Alloc) group, ushered in a new era of synthetic strategy, most notably for their unique deprotection methods that provided a new axis of orthogonality in complex molecule synthesis. We will explore the origins of their use, the evolution of their cleavage protocols from classical methods to the dawn of transition metal catalysis, and the profound impact these developments had on the field of organic chemistry.

The Allyl Group for Alcohols: A New Orthogonal Player

The allyl group (–CH₂CH=CH₂) emerged as a valuable protecting group for alcohols due to its general stability towards both acidic and basic conditions.[2] This robustness allowed it to coexist with many other protecting groups, setting the stage for its role in orthogonal protection strategies, where different classes of protecting groups can be removed in any order without affecting one another.

Early Deprotection Strategies: Isomerization and Hydrolysis

One of the earliest methods for the deprotection of allyl ethers relied on a two-step sequence involving isomerization of the allyl group to the more labile prop-1-enyl ether, followed by mild acidic hydrolysis.[2]

Mechanism: The isomerization is typically effected by a strong base, such as potassium tert-butoxide (KOtBu), which facilitates the migration of the double bond. The resulting enol ether is readily hydrolyzed under mild acidic conditions to reveal the free alcohol and propionaldehyde.

Caption: Isomerization-Hydrolysis Deprotection of Allyl Ethers.

While effective, this method had its limitations. The strongly basic conditions required for isomerization were not compatible with base-sensitive substrates.[2] This spurred the search for milder and more versatile deprotection methods.

Experimental Protocol: Deprotection of an Allyl Ether via Isomerization-Hydrolysis (Early Method)

The following protocol is a generalized representation of early methods for the deprotection of allyl ethers.

1. Isomerization: a. Dissolve the allyl-protected compound (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO). b. Add potassium tert-butoxide (KOtBu) (1.5 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). c. Stir the reaction mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC). d. Upon completion, quench the reaction by the slow addition of water. e. Extract the aqueous layer with diethyl ether or ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude prop-1-enyl ether.

2. Hydrolysis: a. Dissolve the crude prop-1-enyl ether in a mixture of tetrahydrofuran (THF) and water. b. Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or dilute hydrochloric acid. c. Stir the mixture at room temperature until TLC analysis indicates complete conversion to the deprotected alcohol. d. Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with an appropriate organic solvent. f. Wash the combined organic extracts, dry, and concentrate. Purify the resulting alcohol by column chromatography.

The Allyloxycarbonyl (Alloc) Group: Orthogonal Protection for Amines

The protection of amines is a cornerstone of peptide synthesis and the synthesis of many nitrogen-containing natural products. The allyloxycarbonyl (Alloc) group emerged as a powerful tool for this purpose, offering a carbamate protecting group with a unique deprotection pathway.[3] Its key advantage lies in its stability to both the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group, the two most common protecting groups in peptide synthesis.[3] This orthogonality made the Alloc group invaluable for the synthesis of complex peptides, including cyclic and branched structures.[4]

The Dawn of a New Era: Transition Metal-Catalyzed Deprotection

The true revolution in the use of allyl-based protecting groups came with the development of transition metal-catalyzed deprotection methods. These reactions offered mild, neutral conditions and high selectivity, overcoming the limitations of the earlier isomerization-hydrolysis protocol. The pioneering work in this area was laid by Jiro Tsuji and later expanded upon by Barry Trost, establishing what is now known as the Tsuji-Trost reaction.[5][6]

The Seminal Work of Jiro Tsuji (1965)

In 1965, Jiro Tsuji reported that π-allylpalladium complexes could be formed from allylic compounds and that these complexes could react with nucleophiles.[5] This laid the fundamental groundwork for the palladium-catalyzed deprotection of allyl groups. The key insight was that a palladium(0) species could undergo oxidative addition to an allylic system, forming a π-allylpalladium(II) complex and activating the allyl group for nucleophilic attack.

The Trost Breakthrough: The Role of Phosphine Ligands (1973)

While Tsuji's initial work was groundbreaking, it was Barry Trost's introduction of phosphine ligands in 1973 that transformed the reaction into a widely applicable synthetic method.[5][7] Trost found that the addition of phosphine ligands, such as triphenylphosphine (PPh₃), dramatically accelerated the reaction and improved its efficiency.[5]

Mechanism of Palladium-Catalyzed Deallylation:

The catalytic cycle for the deprotection of an allyl ether or an Alloc-protected amine involves three key steps:

-

Oxidative Addition: A palladium(0) catalyst, typically bearing phosphine ligands, undergoes oxidative addition to the allyl group, forming a π-allylpalladium(II) complex and releasing the protected alcohol or amine.

-

Nucleophilic Attack: A nucleophilic "allyl scavenger" attacks the π-allyl moiety of the palladium complex.

-

Reductive Elimination and Catalyst Regeneration: The scavenger-allyl adduct is released, and the palladium(0) catalyst is regenerated, ready to enter another catalytic cycle.

Caption: Catalytic Cycle of Pd(0)-Mediated Allyl Deprotection.

A variety of nucleophilic scavengers can be used in these reactions, with common early examples including morpholine, dimedone, and barbituric acid.

Experimental Protocol: Palladium-Catalyzed Deprotection of an Alloc-Protected Amine (Early Trost-Type Conditions)

The following is a representative protocol for the deprotection of an Alloc-protected amine based on early transition metal-catalyzed methods.

Materials:

-

Alloc-protected amine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Nucleophilic scavenger (e.g., morpholine or dimedone)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Inert atmosphere apparatus

Procedure:

-

Dissolve the Alloc-protected amine (1.0 eq.) in the anhydrous solvent under an inert atmosphere.

-

Add the nucleophilic scavenger (2.0-5.0 eq.).

-

To this solution, add a catalytic amount of Pd(PPh₃)₄ (typically 1-5 mol%).

-

Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC. The deprotected amine can sometimes be visualized by staining with ninhydrin.

-

Upon completion, the reaction mixture can be worked up in several ways. Often, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the deprotected amine from the palladium catalyst residues and the alkylated scavenger.

Comparative Summary of Early Deprotection Methods

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Isomerization-Hydrolysis | 1. Strong Base (e.g., KOtBu) 2. Mild Acid (e.g., H₃O⁺) | 1. Room temp. to elevated temp. 2. Room temp. | Metal-free | Harsh basic conditions in step 1; not suitable for base-sensitive substrates.[2] |

| Palladium-Catalyzed | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a nucleophilic scavenger | Mild, neutral, room temperature | Very mild and neutral conditions; high selectivity; broad functional group tolerance.[5] | Requires a transition metal catalyst; potential for metal contamination in the final product. |

Conclusion: A Legacy of Innovation

The introduction of allyl-based protecting groups and the concurrent development of novel deprotection strategies marked a significant advancement in the art of organic synthesis. The early work on isomerization-hydrolysis provided a useful, albeit limited, method for their removal. However, it was the pioneering research of Tsuji and Trost in palladium catalysis that unlocked the true potential of the allyl and Alloc groups. By providing a mild, selective, and orthogonal method for their cleavage, they furnished synthetic chemists with a powerful new tool. This innovation not only facilitated the synthesis of increasingly complex molecules but also helped to solidify the principles of orthogonal protection that continue to guide synthetic strategy to this day. The early developments in allyl-based protecting groups are a testament to the relentless pursuit of selectivity and efficiency that drives progress in chemical synthesis.

References

- Trost, B. M.; Fullerton, T. J. New synthetic reactions. Allylic alkylation. J. Am. Chem. Soc.1973, 95 (1), 292–294.

- Bodanszky, M. Peptide Chemistry: A Practical Textbook. Springer-Verlag, 1988.

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999.

- Tsuji, J. Organic Synthesis by Means of Transition Metal Complexes: A Systematic Approach. Acc. Chem. Res.1969, 2 (5), 144–152.

- Trost, B. M. The palladium-catalyzed allylic alkylation. Acc. Chem. Res.1980, 13 (11), 385–393.

-

Tsuji-Trost Reaction. Organic Chemistry Portal. [Link] (accessed Jan 20, 2026).

-

Mechanism of the Rhodium-Catalyzed Asymmetric Isomerization of Allylamines to Enamines. Request PDF. [Link] (accessed Jan 20, 2026).

-

THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link] (accessed Jan 20, 2026).

- Asymmetric Transition Metal-Catalyzed Allylic Alkyl

-

Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. UvA-DARE (Digital Academic Repository). [Link] (accessed Jan 20, 2026).

-

Robert Burns Woodward - Wikipedia. [Link] (accessed Jan 20, 2026).

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. [Link] (accessed Jan 20, 2026).

-

Preparation and use of allyl alcohol in industrial organic synthesis. ResearchGate. [Link] (accessed Jan 20, 2026).

-

Logic of Chemical Synthesis (Corey 1989). [Link] (accessed Jan 20, 2026).

-

Amino Acid-Protecting Groups. ResearchGate. [Link] (accessed Jan 20, 2026).

-

Robert Burns Woodward - Science History Institute. [Link] (accessed Jan 20, 2026).

- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Org. Lett.2021, 23 (15), 5896–5900.

-

The Mechanism of Rhodium-Catalyzed Allylic C-H Amination. PubMed. [Link] (accessed Jan 20, 2026).

-

Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Request PDF. [Link] (accessed Jan 20, 2026).

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. Allyl Ethers [organic-chemistry.org]

- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 5. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tsuji-Trost Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Structure and Stability of Allyloxycarbonylaminoacetic Acid

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Allyloxycarbonylaminoacetic acid, a key building block in synthetic organic chemistry, particularly in peptide synthesis. The document delves into the molecule's structural characteristics, stability profile under various conditions, and detailed analytical methodologies for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights and robust protocols to ensure the effective utilization and handling of this compound.

Introduction

This compound, also known as N-(allyloxycarbonyl)glycine or Alloc-Gly-OH, is a derivative of the amino acid glycine.[1] The defining feature of this molecule is the allyloxycarbonyl (Alloc) group attached to the nitrogen atom of the glycine backbone. This Alloc group serves as a crucial amine-protecting group in peptide synthesis and other organic transformations.[2][3][4] Its utility stems from its stability to conditions used for the removal of other common protecting groups like Fmoc and Boc, while being selectively cleavable under mild, specific conditions, typically involving a palladium catalyst.[2][3] This orthogonality is paramount in the synthesis of complex peptides and other molecules requiring sequential, controlled deprotection steps.[5][6] Understanding the structure and stability of this compound is therefore fundamental to its successful application.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-(prop-2-enoxycarbonylamino)acetic acid | [1] |

| Synonyms | N-[(allyloxy)carbonyl]glycine, Alloc-Gly-OH | [1] |

| CAS Number | 90711-56-1 | [1] |

| Molecular Formula | C6H9NO4 | [1] |

| Molecular Weight | 159.14 g/mol | PubChem |

Molecular Structure and Conformation

The molecular structure of this compound consists of a central glycine moiety where the amino group is protected by an allyloxycarbonyl group. This structure imparts specific chemical properties that are critical for its function as a protecting group.

Figure 1: 2D Chemical Structure of this compound.

The key structural features include:

-

Carboxylic Acid Group: The -COOH group provides the acidic character and is the point of attachment in peptide synthesis.

-

Amide Linkage: The -(C=O)-NH- bond connects the allyloxycarbonyl group to the glycine.

-

Allyl Group: The CH2=CH-CH2- moiety is the functional part that allows for selective cleavage via palladium catalysis.

The flexibility of the molecule is primarily around the single bonds, allowing for various conformations. However, the planar nature of the amide bond and the carboxylic acid group imposes some rigidity.

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and application in multi-step syntheses. Understanding its behavior under different chemical environments is essential for predictable and reproducible outcomes.

pH Stability

The molecule contains a carboxylic acid group and an amide linkage, both of which can be susceptible to pH-dependent degradation.

-

Acidic Conditions: The Alloc group is generally stable to acidic conditions, such as those used for the removal of Boc protecting groups (e.g., trifluoroacetic acid - TFA).[3] However, prolonged exposure to strong acids at elevated temperatures can lead to hydrolysis of the amide bond or the ester linkage within the Alloc group.

-

Basic Conditions: The Alloc group is stable to the basic conditions typically used for the removal of the Fmoc group (e.g., piperidine in DMF).[3] Strong basic conditions (e.g., concentrated NaOH) at elevated temperatures will lead to hydrolysis. The carboxylic acid will be deprotonated to the carboxylate form under basic conditions.

Thermal Stability

This compound is a solid at room temperature and is reasonably stable. However, like many organic molecules, it will decompose at elevated temperatures. The melting point is a good indicator of its short-term thermal stability. It is recommended to store the compound in a cool, dry place to minimize degradation over time.

Chemical Stability and Orthogonality

The primary advantage of the Alloc protecting group is its orthogonality to other common protecting groups used in peptide synthesis.

| Protecting Group | Cleavage Reagent | Stability of Alloc Group |

| Boc | Trifluoroacetic Acid (TFA) | Stable[4] |

| Fmoc | Piperidine | Stable[3] |

| Trt, Mmt | Dilute TFA, Acetic Acid | Stable[3] |

| ivDde | Hydrazine | Potentially unstable, requires additive[3] |

A notable incompatibility exists with the conditions used for removing the ivDde group. The hydrazine used can reduce the double bond of the allyl group. This can be mitigated by the addition of an allyl scavenger like allyl alcohol to the deprotection cocktail.[3]

Cleavage of the Alloc Group

The selective removal of the Alloc group is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a scavenger.[5][7]

Figure 2: General workflow for the cleavage of the Alloc protecting group.

The scavenger, often a nucleophile like phenylsilane, dimedone, or morpholine, traps the allyl group, preventing side reactions.[5] This reaction is typically fast and clean, proceeding under mild and neutral conditions. Recent advancements have demonstrated that microwave-assisted cleavage can significantly reduce reaction times.[5]

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. HPLC is a standard and reliable technique for this purpose.[8][9]

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

This compound sample

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm (for the amide bond)

-

Injection Volume: 10 µL

-

Gradient:

Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Causality: The C18 column provides a non-polar stationary phase, which retains the relatively non-polar this compound. The gradient elution with increasing acetonitrile concentration effectively elutes the compound and any potential impurities. TFA is used as an ion-pairing agent to improve peak shape. Detection at 210 nm is chosen due to the strong absorbance of the amide chromophore at this wavelength.[9]

Protocol for Stability Testing under Acidic and Basic Conditions

This protocol provides a framework for evaluating the stability of this compound under representative acidic and basic conditions used in peptide synthesis.

Materials:

-

This compound

-

Solution 1 (Acidic): 95:5 (v/v) Trifluoroacetic acid / Water

-

Solution 2 (Basic): 20% (v/v) Piperidine in Dimethylformamide (DMF)

-

HPLC system as described in Protocol 4.1.

-

Thermostatic water bath

Procedure:

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

-

Acidic Stability: a. Add 100 µL of the stock solution to 900 µL of Solution 1. b. Incubate the mixture at room temperature. c. At time points 0, 1, 2, 4, and 24 hours, take an aliquot, neutralize with a suitable base (e.g., N,N-Diisopropylethylamine), dilute, and analyze by HPLC (Protocol 4.1).

-

Basic Stability: a. Add 100 µL of the stock solution to 900 µL of Solution 2. b. Incubate the mixture at room temperature. c. At time points 0, 15, 30, 60, and 120 minutes, take an aliquot, neutralize with a suitable acid (e.g., acetic acid), dilute, and analyze by HPLC (Protocol 4.1).

-

Data Analysis: Plot the percentage of remaining this compound against time for both conditions to determine the degradation kinetics.

Self-Validation: The time zero (T=0) sample in each experiment serves as the control, representing 100% of the initial compound. The HPLC analysis at each time point provides quantitative data on the degradation, allowing for a clear assessment of stability.

Figure 3: Workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a stable and orthogonal protecting group for amines. Its structural features are well-defined, and its stability profile is well-suited for standard peptide synthesis protocols. By understanding the principles outlined in this guide and employing robust analytical methods, researchers can confidently and effectively utilize this compound in their synthetic endeavors. The provided protocols offer a starting point for in-house validation and quality control, ensuring the integrity of this critical building block.

References

-

PubChem. N-[(allyloxy)carbonyl]glycine. National Center for Biotechnology Information. [Link]

-

Chemsrc. Alloc-NH-(CH2)3-COOH. [Link]

-

National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

-

PubChem. Alloc-NH-(CH2)2-NH-CH2-CONH-(CH2)2-STrt. National Center for Biotechnology Information. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

-

Bio-Synthesis Inc. Amino Acid Analysis Overview. [Link]

-

PubChem. (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid. National Center for Biotechnology Information. [Link]

-

PubMed. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]

-

PubMed. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]

-

U.S. Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. [Link]

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]

Sources